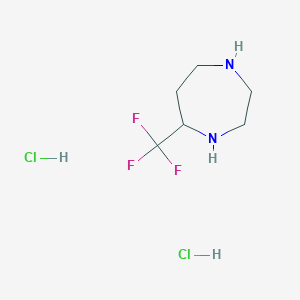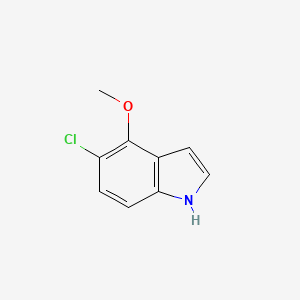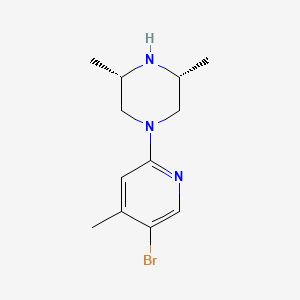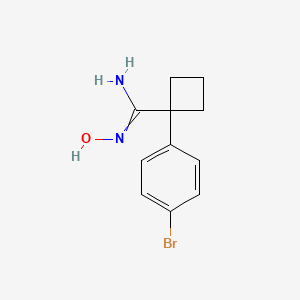
(6-Aminoisochroman-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminoisochroman-3-yl)methanol is an organic compound with the molecular formula C10H13NO2. It is a derivative of isochroman, featuring an amino group at the 6-position and a hydroxymethyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminoisochroman-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isochroman, which is commercially available or can be synthesized from benzene derivatives.
Amination: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. Nitration involves treating isochroman with a nitrating agent such as nitric acid, followed by reduction using a reducing agent like hydrogen gas in the presence of a catalyst.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction, followed by reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Aminoisochroman-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: (6-Aminoisochroman-3-yl)carboxylic acid.
Reduction: (6-Aminoisochroman-3-yl)methane.
Substitution: Various substituted isochroman derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(6-Aminoisochroman-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Aminoisochroman-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman-3-yl)methanol: Lacks the amino group at the 6-position.
(6-Hydroxyisochroman-3-yl)methanol: Features a hydroxyl group instead of an amino group at the 6-position.
(6-Methylisochroman-3-yl)methanol: Contains a methyl group at the 6-position instead of an amino group.
Uniqueness
(6-Aminoisochroman-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(6-amino-3,4-dihydro-1H-isochromen-3-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-3,10,12H,4-6,11H2 |
InChI-Schlüssel |
HULRQOQTDURJOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC2=C1C=C(C=C2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
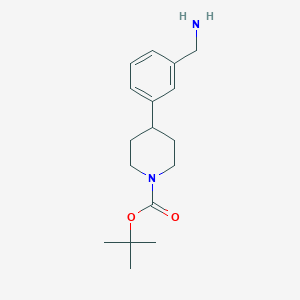
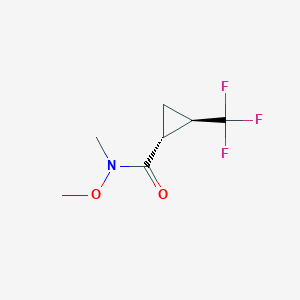
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
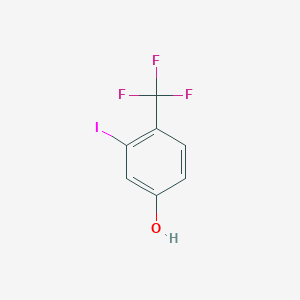
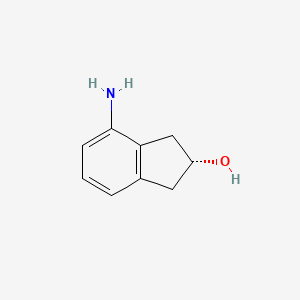
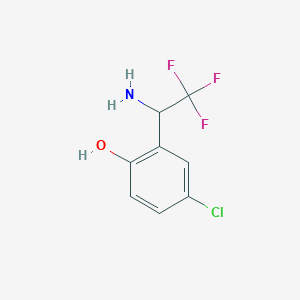
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
